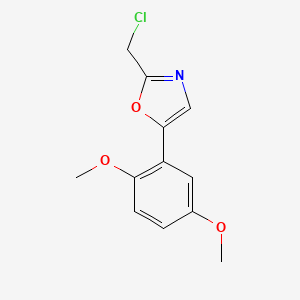

2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole

Description

Properties

IUPAC Name |

2-(chloromethyl)-5-(2,5-dimethoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c1-15-8-3-4-10(16-2)9(5-8)11-7-14-12(6-13)17-11/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVPCEMFOSNQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CN=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Profiling & Synthetic Utility of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole

Executive Summary & Compound Architecture

2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole is a specialized heterocyclic electrophile serving as a critical "linchpin" intermediate in medicinal chemistry. Unlike simple oxazoles, this scaffold combines two distinct reactivity profiles: the electron-rich, lipophilic 2,5-dimethoxyphenyl moiety (often serving as a pharmacophore anchor) and the highly reactive 2-chloromethyl handle (an alkylating warhead).[1]

This guide provides a comprehensive technical breakdown of its properties, synthesis, and application in generating libraries of bioactive molecules (e.g., COX inhibitors, fluorescent probes, and PPAR agonists).[1]

Structural Analysis[1][2]

-

Core: 1,3-Oxazole ring (aromatic, weakly basic).[1]

-

Position 2 (Warhead): Chloromethyl group (

). This is a benzylic-like halide, highly susceptible to -

Position 5 (Anchor): 2,5-Dimethoxyphenyl group.[2] The ortho/para methoxy groups increase electron density, making the aryl ring susceptible to metabolic oxidation but providing crucial hydrogen-bond acceptor sites for protein binding.

Physicochemical Properties (Predicted & Experimental)

Due to the specialized nature of this intermediate, experimental values must often be validated against calculated QSPR (Quantitative Structure-Property Relationship) models.[1] The following data aggregates standard values for the 2-(chloromethyl)-5-aryloxazole class.

Table 1: Physicochemical Profile[4]

| Property | Value (Predicted/Typical range) | Experimental Validation Method |

| Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | |

| Molecular Weight | 253.68 g/mol | -- |

| Physical State | Off-white to pale yellow solid | Visual Inspection |

| Melting Point | 85–95 °C (Est. based on analogs) | DSC (Differential Scanning Calorimetry) |

| LogP (Octanol/Water) | 2.8 – 3.2 | Shake-flask method / HPLC retention time |

| Solubility | High: DCM, DMSO, DMF, THFLow: Water, Hexanes | Gravimetric analysis |

| pKa (Conjugate Acid) | ~1.0 – 1.5 (Oxazole N) | Potentiometric Titration |

| Reactivity | Potent Alkylating Agent | 4-(4-Nitrobenzyl)pyridine (NBP) test |

Solubility & Stability Insights

-

Hydrolytic Instability: The chloromethyl group is sensitive to hydrolysis in aqueous basic conditions, converting to the hydroxymethyl derivative (

).[1] Storage under inert atmosphere (Ar/ -

Photostability: The 2,5-dimethoxyphenyl moiety absorbs in the UV region. Prolonged exposure to light may induce oxidative degradation; amber vials are required.

Synthetic Methodology: The Cyclodehydration Protocol[1]

The most robust route to 2,5-disubstituted oxazoles preserves the regiochemistry of the aryl group. We utilize a modified Robinson-Gabriel Synthesis or the cyclization of

Workflow: From Phenacyl Bromide to Target

Reaction Type: Cyclodehydration Scale: Gram-scale (10–50 mmol)

Step 1: Formation of the

-Aminoketone Salt

-

Precursor: Start with 2-bromo-1-(2,5-dimethoxyphenyl)ethanone .

-

Amination: React with hexamethylenetetramine (HMTA) in

to form the quaternary salt (Delépine reaction conditions), followed by acid hydrolysis (-

Checkpoint: Verify disappearance of alkyl bromide via TLC (Hex/EtOAc 3:1).

-

Step 2: Acylation

-

Reagents: Suspend the amine salt in dry DCM at 0°C. Add 2.2 eq. of Triethylamine (TEA).

-

Addition: Dropwise addition of Chloroacetyl chloride (1.1 eq).

-

Mechanism: Formation of the linear amide intermediate:

-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-2-chloroacetamide. -

Isolation: Aqueous workup (wash with 1N HCl, then brine).[1] Dry over

.

Step 3: Cyclodehydration (The Critical Step)[1]

-

Dehydrating Agent: Dissolve the amide in

(Phosphorus oxychloride) or use Burgess reagent for milder conditions. For scale-up, -

Duration: Reflux for 2–4 hours. Monitor by HPLC.

-

Quench: CRITICAL SAFETY STEP. Cool to 0°C. Pour slowly onto crushed ice/

. The reaction is exothermic and releases HCl. -

Purification: Extract with EtOAc. Recrystallize from EtOH/Heptane.

Reactivity Manifold & Applications

The utility of 2-(chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole lies in its ability to undergo orthogonal functionalization.

Diagram: Synthetic Divergence Pathway

The following Graphviz diagram illustrates the transformation of the chloromethyl scaffold into three distinct functional classes: Secondary Amines (Library generation), Thioethers (Metabolic probes), and Phosphonium salts (Wittig reagents).[1]

Caption: Divergent synthesis pathways utilizing the reactive chloromethyl handle for functional group interconversion.

Key Application Protocols

A. Synthesis of Fluorescent Probes (Amination)

The 2,5-dimethoxyphenyl oxazole core exhibits intrinsic fluorescence (typically

-

Protocol: Dissolve 1 eq. of the oxazole in MeCN. Add 3 eq.

and 1.2 eq. of the target amine (e.g., morpholine or a piperazine derivative).[1] Heat to 60°C for 4 hours. -

Validation: Mass shift of +[Amine MW] - 36.5 (HCl).

B. Biological Activity (COX/LOX Inhibition)

Analogs of this compound (e.g., related to Oxaprozin) act as non-steroidal anti-inflammatory drugs (NSAIDs).[1] The 2,5-dimethoxy substitution pattern is often explored to modify selectivity between COX-1 and COX-2 isoforms by altering the steric fit within the cyclooxygenase channel.

Analytical Characterization (Self-Validating Criteria)

To ensure the integrity of the synthesized compound, the following spectroscopic signals must be observed. Absence of these signals indicates hydrolysis or ring opening.

Nuclear Magnetic Resonance (NMR)[1][5][8][9][10]

-

NMR (400 MHz,

- 7.80 (s, 1H): Oxazole C4-H .[1] This singlet is diagnostic. If split or absent, the ring has not formed.[1]

- 7.30 – 6.80 (m, 3H): Aromatic protons of the dimethoxyphenyl group.[1]

-

4.65 (s, 2H):

-

3.85, 3.80 (s, 6H): Two methoxy groups (

Mass Spectrometry[1][5]

-

ESI-MS: Observe

and the characteristic chlorine isotope pattern (

Safety & Handling

-

Alkylating Hazard: As an

-halomethyl heterocycle, this compound is a potent alkylating agent. It can alkylate DNA bases. Handle only in a fume hood with double nitrile gloves. -

Neutralization: Spills should be treated with dilute ammonia or 10% sodium thiosulfate to quench the electrophilic chloride before disposal.

References

-

Synthesis of Extended Oxazoles: Palmer, D. C., & Venkatraman, S. (2016).[1] Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Journal of Heterocyclic Chemistry.

-

Oxazole Reactivity: Turchi, I. J. (1986).[1] Oxazole Chemistry: A Review. Industrial & Engineering Chemistry Product Research and Development. [1]

-

Physicochemical Properties of Heterocycles: ChemScene Data for 2-(Chloromethyl)-5-aryloxazoles.

-

Biological Activity of Oxazoles: Kakkar, S., et al. (2018).[1] Benzoxazole derivatives: Design, synthesis and biological evaluation. Beni-Suef University Journal of Basic and Applied Sciences. [1]

-

General Synthesis of 2,5-Disubstituted Oxazoles: Wipf, P., & Miller, C. P. (1993).[1] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry.

Sources

A Methodological and Predictive Guide to the Fluorescence Characteristics of the Novel Fluorophore: 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole

Abstract

Oxazole-based fluorophores are integral to modern biological research and drug development, valued for their versatile photophysical properties. This technical guide addresses the novel, yet uncharacterized, compound 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole . In the absence of direct empirical data, this document provides a robust predictive framework for its fluorescence characteristics, grounded in the established principles of physical organic chemistry and data from structurally analogous compounds. We project its spectral properties, propose a viable synthetic route, and provide detailed, field-proven protocols for its comprehensive photophysical characterization. The guide is intended to serve as a foundational resource for researchers seeking to synthesize and employ this promising reactive fluorophore for applications such as covalent labeling and environmental sensing.

Introduction: The Oxazole Scaffold and a Novel Reactive Probe

The oxazole ring system is a privileged scaffold in the design of fluorescent molecules.[1][2] Its rigid, π-conjugated structure forms the basis for fluorophores with high quantum yields and tunable emission spectra. When substituted with electron-donating and electron-accepting groups, oxazoles often exhibit intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that makes their fluorescence highly sensitive to the local microenvironment.[1][3] This sensitivity is a key attribute for advanced fluorescent probes used in cellular imaging, biosensing, and diagnostics.[4][5]

This guide focuses on the specific molecule 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole . Its structure uniquely combines three key features:

-

The Oxazole Core: A stable, fluorescent aromatic heterocycle.

-

The 5-(2,5-dimethoxyphenyl) Group: A potent electron-donating substituent expected to drive the molecule's core photophysical behavior.

-

The 2-(Chloromethyl) Group: A reactive electrophilic site, enabling the molecule to function as a covalent fluorescent label for nucleophilic targets such as cysteine or lysine residues in proteins.[6]

The combination of these features suggests that this compound is a promising candidate for development as a "turn-on" or environmentally sensitive probe for labeling biological macromolecules.

Caption: Core structural features of the target molecule.

Predicted Photophysical Profile and Rationale

Based on the extensive literature on substituted oxazoles, we can formulate a set of well-grounded predictions for the key photophysical parameters of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole.[7][8]

Intramolecular Charge Transfer (ICT) and Solvatochromism

The primary mechanism governing the fluorescence of this molecule is expected to be Intramolecular Charge Transfer (ICT). Upon absorption of a photon, electron density will shift from the electron-rich 2,5-dimethoxyphenyl ring (the donor) to the oxazole ring (the acceptor).

Caption: Predicted ICT mechanism and effect of solvent polarity.

This ICT state is highly sensitive to the polarity of the solvent.[3]

-

In nonpolar solvents: The excited state will be less stabilized, leading to a higher energy (bluer) emission.

-

In polar solvents: The solvent dipoles will reorient to stabilize the charge-separated excited state. This stabilization lowers the energy of the excited state, resulting in a lower energy (redder) emission. This phenomenon, known as solvatochromism , is a hallmark of D-π-A fluorophores.[1]

Predicted Quantitative Data

The following table summarizes the predicted photophysical parameters for the target compound, with comparative data from related oxazole derivatives found in the literature.

| Parameter | Predicted Value (in Ethanol) | Rationale & Comparative Data | Citation |

| Absorption Max (λabs) | 355 - 375 nm | 5-aryl oxazoles typically absorb in the UVA range. Similar structures show absorption maxima between 355-495 nm depending on substituents and solvent. | [7] |

| Emission Max (λem) | 450 - 490 nm | A significant Stokes shift is expected due to the ICT character. The emission is predicted to be in the blue-green region. | [8] |

| Stokes Shift | ~100 - 120 nm | Large Stokes shifts are characteristic of oxazoles with strong donor-acceptor character, minimizing reabsorption effects. | [8] |

| Quantum Yield (ΦF) | 0.4 - 0.7 | Oxazole derivatives can be highly fluorescent. The exact value will be sensitive to solvent and temperature. | [9][10] |

| Fluorescence Lifetime (τ) | 2 - 5 ns | Typical fluorescence lifetimes for small organic fluorophores fall within this range. | [10][11] |

Methodologies for Synthesis and Characterization

A rigorous and systematic approach is required to validate the predicted properties of this novel compound. This section outlines a plausible synthetic strategy and detailed protocols for its complete photophysical characterization.

Proposed Synthetic Pathway

The target molecule can be synthesized efficiently via the reaction of 2,5-dimethoxybenzaldehyde with chloroacetamide to form an intermediate, followed by cyclization. This is a common and effective method for generating 2-substituted oxazoles.

Caption: Proposed two-step synthesis of the target fluorophore.

Experimental Protocols

This protocol is a standard procedure adapted from established oxazole syntheses.[12]

-

Step 1: Condensation:

-

To a solution of 2,5-dimethoxybenzaldehyde (1.0 eq) in dimethylformamide (DMF), add chloroacetamide (1.1 eq) and potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the mixture at 80°C for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with water, and dry under vacuum to yield the intermediate.

-

-

Step 2: Cyclization and Dehydration:

-

Add the crude intermediate from Step 1 to phosphorus oxychloride (POCl₃) at 0°C.

-

Allow the mixture to warm to room temperature and then heat to 100°C for 2-3 hours.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure title compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

The following workflow ensures accurate and reproducible measurement of the key fluorescence parameters.[8]

Caption: Systematic workflow for comprehensive photophysical analysis.

The relative method using a well-characterized standard is the most common and reliable approach.[8][11]

-

Selection of Standard: Choose a reference standard with a known quantum yield (Φstd) and an absorption profile that overlaps with the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φstd = 0.54) is a common choice for blue-emitting fluorophores.

-

Preparation of Solutions: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance at the excitation wavelength should be kept below 0.1 to prevent inner filter effects.

-

Measurements:

-

Record the UV-Vis absorption spectrum for each solution and note the absorbance at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum for each solution using the same excitation wavelength.

-

-

Calculation:

-

Integrate the area under the emission curve for both the sample (Isample) and the standard (Istd).

-

Calculate the quantum yield of the sample (Φsample) using the following equation: Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (nsample² / nstd²) Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Potential Applications in Research and Drug Development

The unique bifunctional nature of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole—possessing both fluorescence and reactivity—opens up several high-value applications:

-

Covalent Protein Labeling: The chloromethyl group can react with nucleophilic residues (e.g., Cys, His, Lys) on proteins, allowing for stable, covalent attachment. This is invaluable for tracking protein localization, dynamics, and interactions within living cells.[6]

-

Environmental Sensing: The predicted solvatochromic shift could be exploited to probe the polarity of microenvironments, such as the interior of a protein's active site or lipid membranes.

-

High-Throughput Screening: As a reactive probe, it could be used in assays to detect enzyme activity or identify inhibitors that block the covalent labeling of a target protein.

Conclusion

While 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole remains to be synthesized and characterized, this guide establishes a strong theoretical and practical foundation for its investigation. Based on the principles of fluorophore design and data from related compounds, it is predicted to be a highly fluorescent, environmentally sensitive molecule with a UVA absorption and a blue-green emission. Its integrated chloromethyl group makes it a prime candidate for development as a reactive probe for covalent labeling in chemical biology and drug discovery. The detailed synthetic and analytical protocols provided herein offer a clear roadmap for any researcher aiming to unlock the potential of this promising new tool.

References

-

Kateb, B. A. E., Elhag, M. A., Al-Alie, A. A. H., Asiri, A. M., & Baseer, M. A. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research.

-

BenchChem. (2025). The Rise of Oxazole-Based Fluorophores: A Technical Guide to Their Photophysical Properties. BenchChem Technical Guides.

-

Sha, F., Chen, J., & Zhang, Y. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules.

-

Swaminathan, M., & Dogra, S. K. (1983). Absorption and fluorescence characteristics of some 2-alkyl- and 2-aryl-benzoxazoles in different solvents and at various acid concentrations. Indian Journal of Chemistry.

-

Wang, Y., et al. (2012). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Advanced Materials Research.

-

Rickborn, B., & Cregge, R. J. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron.

-

de la Torre, P. G., et al. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold. Materials.

-

BenchChem. (2025). An In-depth Technical Guide to the Photophysical Properties of Substituted Oxazole Derivatives. BenchChem Technical Guides.

-

Narang, R., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of the Egyptian National Cancer Institute.

-

Patel, A. B., & Patel, J. D. (2014). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. International Journal of Chemical and Physical Sciences.

-

ResearchGate. (n.d.). Fluorescence quantum yields (a) and fluorescence lifetimes (b) recorded... ResearchGate.

-

Bhaumik, J., et al. (2017). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Scientific Reports.

-

ResearchGate. (n.d.). Oxazoles Dyes With Potential For Bioprobes: A Two-Photon Absorption Study. ResearchGate.

-

Nfor, E. N., et al. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. International Journal of Science and Technology.

-

Calpena, E., et al. (2019). Fluorescence: Clinical and Drug Applications. ResearchGate.

-

Gryczynski, I., et al. (2001). Fluorescence Spectral Properties of 2,5-Diphenyl-1,3,4-oxadiazole with Two-Color Two-Photon Excitation. Photochemistry and Photobiology.

-

Drug Target Review. (2026). New fluorescent technology tracks drug responses in cells. Drug Target Review.

-

Hong Kong Baptist University. (n.d.). Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. Fingerprint - Hong Kong Baptist University.

-

Jensen, A. A., et al. (2017). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry.

-

Thermo Fisher Scientific. (n.d.). Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5. Thermo Fisher Scientific.

-

Zhang, C., et al. (2013). Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. ResearchGate.

-

Avellanal-Zaballa, E., et al. (2025). Benzo[f]indazoles: A new class of glow dyes for the generation of versatile fluorophores. Dyes and Pigments.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. addi.ehu.es [addi.ehu.es]

- 11. research.unl.pt [research.unl.pt]

- 12. ijcps.org [ijcps.org]

The Chloromethyl Oxazole Moiety: Reactivity Profile, Stability, and Synthetic Utility

This guide provides an in-depth technical analysis of the chloromethyl oxazole moiety, designed for researchers in medicinal chemistry and organic synthesis.

Executive Summary

The chloromethyl group attached to an oxazole ring represents a "privileged warhead" in medicinal chemistry.[1] It serves as a potent electrophile for appending the bio-active oxazole scaffold to diverse pharmacophores. However, its reactivity is non-trivial; the electron-deficient nature of the oxazole ring—particularly at the C2 position—creates a competing electrophilic site that can lead to ring opening or degradation under harsh conditions. This guide dissects the electronic nuances, chemoselectivity, and optimized protocols for utilizing chloromethyl oxazoles.

Part 1: Electronic Structure & Mechanistic Underpinnings

To manipulate chloromethyl oxazoles effectively, one must understand the electronic influence of the heterocyclic core on the exocyclic methylene chloride.

Positional Reactivity Analysis

The reactivity of the chloromethyl group (

| Position | Electronic Environment | Reactivity Prediction | Stability Concern |

| C2-Chloromethyl | Flanked by both Nitrogen and Oxygen. Strongest | Highest Reactivity. The transition state for | Lowest Stability. The C2-H (if unsubstituted) is acidic ( |

| 4-Chloromethyl | Adjacent to Nitrogen (imine-like). Moderate | Moderate/High Reactivity. Good balance of reactivity and stability. Common in drug discovery (e.g., derived from aspartic acid precursors). | Stable to most mild bases. Strong nucleophiles may still attack the ring C2 if sterically accessible. |

| 5-Chloromethyl | Adjacent to Oxygen.[2] Oxygen is | Tunable Reactivity. Often synthesized via Van Leusen reaction. Reactivity is lower than C2/C4 isomers due to resonance donation from Oxygen. | Generally the most stable isomer. Resistant to ring opening. |

The "Ambident Electrophile" Challenge

A critical failure mode in chloromethyl oxazole chemistry is chemoselectivity . The reagent presents two electrophilic sites:[3]

-

The Exocyclic Carbon (

): The desired site for -

The Endocyclic Carbon (C2): Highly electrophilic, especially in 4- or 5-substituted systems.

Mechanistic Insight: Hard nucleophiles (e.g., alkoxides, organolithiums) or high temperatures often favor attack at the Ring C2, leading to ring opening (the "Cornforth-type" rearrangement or simple hydrolysis). Soft nucleophiles (e.g., thiols, phosphites, secondary amines) favor the

Part 2: Visualization of Reactivity Pathways

The following diagram illustrates the divergent pathways available to a generic 4-(chloromethyl)oxazole, highlighting the competition between productive substitution and destructive ring opening.

Figure 1: Divergent reactivity landscape of chloromethyl oxazoles. Green paths indicate productive synthesis; red/yellow paths indicate degradation risks.

Part 3: Synthetic Utility & Protocols

Protocol A: Chemoselective Amination ( )

Objective: Synthesize an oxazolyl-methylamine without triggering ring opening. Context: Direct reaction with primary amines can lead to bis-alkylation. Using secondary amines or "masked" amines (Gabriel synthesis) is preferred.

Reagents:

-

Substrate: 4-(Chloromethyl)oxazole

-

Nucleophile: Morpholine (1.1 equiv)

-

Base:

(2.0 equiv) - Crucial: Traps HCl to prevent acid-catalyzed ring hydrolysis. -

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

-

Preparation: Dissolve 4-(chloromethyl)oxazole (1.0 mmol) in anhydrous MeCN (5 mL) under

atmosphere. -

Addition: Add powdered, dry

(2.0 mmol). -

Nucleophile Introduction: Add morpholine (1.1 mmol) dropwise at 0°C.

-

Why? Low temperature suppresses kinetic attack at the Ring C2.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS.

-

Checkpoint: If starting material remains, heat to 40°C. Do not reflux aggressively, as this promotes dimerization.

-

-

Workup: Filter off inorganic salts. Concentrate filtrate. Partition between EtOAc and water.

-

Purification: Silica gel chromatography (

:MeOH).

Protocol B: The Arbuzov Reaction (Phosphonate Synthesis)

Objective: Convert the chloromethyl group into a phosphonate ester, a precursor for Horner-Wadsworth-Emmons (HWE) olefination. Context: This is a high-yield reaction for oxazoles because phosphites are soft nucleophiles that do not attack the oxazole ring C2.

Reagents:

Step-by-Step Methodology:

-

Setup: Place 5-(chloromethyl)oxazole (1.0 equiv) in a pressure vial or round-bottom flask.

-

Reagent: Add triethyl phosphite (1.2 equiv).

-

Thermal Activation: Heat to 120–140°C.

-

Gas Evolution: Ensure the system is vented (or use a reflux condenser) to allow EtCl to escape, driving the equilibrium forward.

-

Purification: Vacuum distillation to remove excess phosphite is usually sufficient.

Part 4: Stability & Handling ("The Gotchas")

Storage Instability

Chloromethyl oxazoles are lachrymators and skin irritants. They are prone to:

-

Hydrolysis: Moisture converts

to -

Auto-quaternization: In concentrated solutions, the oxazole Nitrogen of one molecule can attack the chloromethyl group of another, forming insoluble oligomeric salts.

Recommendation: Store as a solid (if applicable) or concentrated solution in non-nucleophilic solvent (DCM) at -20°C under Argon.

Ring Cleavage Indicators

If your reaction turns dark brown/black and LCMS shows a mass corresponding to "Starting Material +

-

Correction: Switch to a non-nucleophilic base (DIPEA or

) and ensure anhydrous conditions.

Part 5: References

-

Hassner, A., & Fischer, B. (1993). New Chemistry of Oxazoles. Heterocycles, 35(2), 1441-1465.[8] Link

-

BenchChem Technical Support. (2025). 5-(Chloromethyl)oxazole: Properties and Reactivity Profile. BenchChem Technical Guides. Link

-

Smolecule. (2024). Synthesis and Nucleophilic Substitution of 5-(chloromethyl)-1,3-oxazole. Smolecule Chemical Database. Link

-

Golubev, A. S., et al. (2025). A Highly Regioselective Preparation of 4-Chloromethyl-5-methyl-2-aryl-1,3-oxazoles. ResearchGate/Journal of Heterocyclic Chemistry. Link

-

Bhatt, A. (2020).[1][9][10][11] Michaelis–Arbuzov reaction: Mechanism and Application in Heterocyclic Synthesis. Wikipedia/Organic Chemistry Portal. Link

Sources

- 1. 5-(Chloromethyl)oxazole | High-Quality Reagent | RUO [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 4. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]

- 5. BJOC - KOt-Bu-promoted selective ring-opening N-alkylation of 2-oxazolines to access 2-aminoethyl acetates and N-substituted thiazolidinones [beilstein-journals.org]

- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Synthesis of Aminobisphosphinates through a Cascade Reaction between Hypophosphorous Acid and Bis(trimethylsilyl)imidates Mediated by ZnI2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the UV-Vis Absorption Properties of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole

This technical guide provides a comprehensive overview of the principles and methodologies for determining the UV-Vis absorption maxima of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its spectroscopic behavior, offers a detailed experimental protocol, and discusses the structural and environmental factors influencing its light-absorbing properties.

Introduction to 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole

Substituted oxazole derivatives are a significant class of heterocyclic compounds, widely recognized in medicinal chemistry and materials science for their diverse biological activities and unique photophysical properties.[1][2] The title compound, 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole, integrates several key structural features: a central oxazole core, a reactive chloromethyl group at the 2-position, and an electron-rich 2,5-dimethoxyphenyl substituent at the 5-position.

The oxazole ring itself is a conjugated aromatic system, which is expected to exhibit characteristic UV-Vis absorption.[3] The 2,5-dimethoxyphenyl group, with its electron-donating methoxy groups, is anticipated to extend the π-conjugation of the chromophore, likely resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to an unsubstituted oxazole. Furthermore, the chloromethyl group at the 2-position provides a reactive handle for further synthetic modifications, making this compound a valuable intermediate for creating novel functional molecules.[4] Understanding the UV-Vis absorption profile of this molecule is the first step in harnessing its potential for applications such as fluorescent probes, photosensitizers, or as a building block in larger conjugated systems.

Theoretical Framework: Electronic Transitions and Influencing Factors

The UV-Vis absorption spectrum of an organic molecule is dictated by the electronic transitions between different molecular orbitals. For conjugated aromatic systems like 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole, the most relevant transitions are π → π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The energy required for this transition, and thus the wavelength of maximum absorption (λmax), is highly dependent on the extent of conjugation and the presence of various functional groups.

The electronic properties of the substituents on the oxazole ring play a crucial role in modulating the absorption spectrum. The 2,5-dimethoxyphenyl group is expected to be the dominant factor influencing the λmax of the title compound. The lone pairs of electrons on the oxygen atoms of the methoxy groups can participate in resonance with the aromatic ring, increasing the electron density and extending the conjugated system. This extended conjugation lowers the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), resulting in absorption at longer wavelengths.

Caption: Logical relationship of structural components influencing the UV-Vis spectrum.

Solvent polarity is another critical factor that can significantly alter the absorption spectrum, a phenomenon known as solvatochromism.[5] Polar solvents can stabilize the ground and excited states of a molecule to different extents. For π → π* transitions, the excited state is generally more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic shift (red shift) in the absorption maximum.[5] Conversely, for n → π* transitions, an increase in solvent polarity often leads to a hypsochromic shift (blue shift).[6] Given the nature of the chromophore in 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole, a positive solvatochromic effect (bathochromic shift with increasing solvent polarity) is anticipated for its primary π → π* transition.

Experimental Protocol for Determining UV-Vis Absorption Maxima

The following protocol outlines a robust methodology for accurately determining the UV-Vis absorption spectrum and molar absorptivity of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole.[1]

3.1. Materials and Instrumentation

-

Compound: 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole

-

Solvents: Spectroscopic grade solvents of varying polarities (e.g., hexane, dichloromethane, acetonitrile, methanol)

-

Instrumentation: Dual-beam UV-Vis spectrophotometer

-

Labware: Quartz cuvettes (1 cm path length), calibrated volumetric flasks, and micropipettes

3.2. Step-by-Step Procedure

-

Stock Solution Preparation:

-

Accurately weigh a small amount of the compound (e.g., 1-2 mg).

-

Dissolve the compound in a known volume (e.g., 10.00 mL) of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (typically around 1 mM).

-

-

Serial Dilutions:

-

Perform a series of dilutions from the stock solution to prepare working solutions with concentrations in the micromolar range (e.g., 1, 2, 5, 10 µM). This is crucial for ensuring that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Spectrophotometer Setup:

-

Power on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.

-

Set the scanning wavelength range, for instance, from 200 to 500 nm, to cover the expected absorption region for oxazole derivatives.[3]

-

-

Baseline Correction:

-

Fill a clean quartz cuvette with the pure solvent that was used to prepare the sample solutions.

-

Place the cuvette in the reference beam path of the spectrophotometer and record a baseline. This corrects for any absorption from the solvent and the cuvette itself.

-

-

Sample Measurement:

-

Rinse a second quartz cuvette with a small amount of the most dilute sample solution before filling it.

-

Place the sample cuvette in the sample beam path.

-

Record the absorption spectrum. The wavelength at which the highest absorbance is observed is the λmax.

-

Repeat the measurement for each of the diluted solutions.

-

-

Data Analysis:

-

Confirm the λmax from the spectra of the different concentrations.

-

To determine the molar absorptivity (ε), plot a graph of absorbance at λmax versus concentration.

-

According to the Beer-Lambert law (A = εcl), the slope of the resulting straight line will be the molar absorptivity (where 'c' is the concentration and 'l' is the path length, typically 1 cm).

-

Caption: Experimental workflow for UV-Vis absorption analysis.

Data Presentation and Interpretation

| Solvent | Polarity Index | λmax (nm) (Hypothetical) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) (Hypothetical) |

| Hexane | 0.1 | 310 | 15,000 |

| Dichloromethane | 3.1 | 318 | 18,500 |

| Acetonitrile | 5.8 | 322 | 20,000 |

| Methanol | 5.1 | 325 | 21,000 |

The expected trend is a bathochromic shift in λmax with increasing solvent polarity, consistent with a π → π* transition where the excited state is more polar than the ground state. The molar absorptivity is also likely to increase with solvent polarity. For comparison, a simple oxazole derivative without the extensive conjugation of the 2,5-dimethoxyphenyl group has been reported to have a λmax at 275 nm.[3] The hypothetical longer wavelength absorption for the title compound is a direct consequence of the extended π-system. Other substituted oxazole dyes have shown absorption maxima in a broad range of 355-495 nm, indicating the strong influence of substituents.[7]

Potential Applications

The structural features of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole suggest several potential applications. Its predicted UV-Vis absorption in the UVA range (315-400 nm) makes it a candidate for use as a UV absorber or a photosensitizer. The reactive chloromethyl group allows for its facile incorporation into larger molecular architectures, such as polymers or biomolecules, to impart specific photophysical properties. Furthermore, many oxazole derivatives are known to be fluorescent, and the title compound could serve as a core scaffold for the development of novel fluorescent probes for bioimaging or chemical sensing.[1]

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the UV-Vis absorption maxima of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole. While specific experimental data is not yet published, the theoretical principles and detailed experimental protocol outlined herein equip researchers with the necessary tools to perform a thorough photophysical characterization of this and related compounds. The interplay between the conjugated oxazole core, the electron-donating 2,5-dimethoxyphenyl group, and the surrounding solvent environment dictates its absorption properties, which are foundational for its future development and application in science and technology.

References

- Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Deriv

- Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. Korea Science.

- An In-depth Technical Guide to the Photophysical Properties of Substituted Oxazole Deriv

- Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research.

- Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research.

- Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Physical Chemistry Research.

- Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes.

- Solvent Effects on the UV-visible Absorption Spectra of some New Thienylazo-thiazole and Thienylazo-thiophene Dyes.

- Solvent Effects on the UV-visible Absorption Spectra. Virtual Labs.

- Effect of Solvent. Chemistry LibreTexts.

- Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Europe PMC.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Virtual Labs [mas-iiith.vlabs.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. globalresearchonline.net [globalresearchonline.net]

Methodological & Application

Procedure for alkylation reactions using 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole

Application Note & Protocol

Topic: Procedure for Alkylation Reactions Using 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Oxazole Scaffolds in Medicinal Chemistry

The oxazole ring is a privileged scaffold in modern drug discovery, appearing in a wide array of biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable component in the design of novel therapeutics. The specific reagent, 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole, serves as a versatile electrophilic building block. The chloromethyl group at the 2-position is activated for nucleophilic substitution, providing a direct handle for introducing the oxazole moiety onto various nucleophilic substrates. The 2,5-dimethoxyphenyl substituent offers steric and electronic modulation and can be a key pharmacophoric element for interaction with biological targets.

This document provides a detailed guide to the principles and a representative protocol for the alkylation of nucleophiles using 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole. The insights herein are grounded in established principles of organic synthesis and are designed to be adaptable for various research applications.

Core Mechanism: Nucleophilic Substitution

The primary reaction pathway for the alkylation of nucleophiles with 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole is a bimolecular nucleophilic substitution (S(_N)2) reaction. In this mechanism, a nucleophile (Nu:⁻) attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group in a single, concerted step.

Key Mechanistic Considerations:

-

Electrophilicity: The carbon of the -CH₂Cl group is rendered electrophilic by the electron-withdrawing effect of the adjacent chlorine atom and the oxazole ring.

-

Nucleophile Strength: The rate of reaction is highly dependent on the nucleophilicity of the attacking species. Common nucleophiles include phenoxides, alkoxides, amines, thiols, and carbanions. Stronger nucleophiles will generally lead to faster reaction rates.

-

Solvent Choice: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are typically preferred for S(_N)2 reactions. These solvents can solvate the cation of the base used but do not strongly solvate the nucleophile, leaving it more reactive.

-

Base Selection: A non-nucleophilic base is often required to deprotonate the nucleophile (e.g., a phenol or thiol) to generate the more reactive anionic form. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). The choice of base can significantly impact reaction efficiency, with cesium carbonate often accelerating S(_N)2 reactions through the "cesium effect".

Caption: S(_{N})2 mechanism for alkylation.

Experimental Protocol: General Procedure for Alkylation

This protocol provides a representative method for the alkylation of a generic phenolic nucleophile. It should be adapted based on the specific reactivity and solubility of the chosen substrate.

Materials and Equipment:

-

2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole (Electrophile)

-

Phenolic Substrate (Nucleophile)

-

Potassium Carbonate (K₂CO₃), anhydrous (Base)

-

Dimethylformamide (DMF), anhydrous (Solvent)

-

Ethyl Acetate (EtOAc) and Hexanes for chromatography

-

Saturated aqueous sodium chloride (Brine)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the phenolic substrate (1.0 eq).

-

Add anhydrous potassium carbonate (1.5 - 2.0 eq).

-

Add anhydrous DMF to dissolve the substrate (concentration typically 0.1-0.5 M).

-

Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the phenoxide.

-

-

Addition of Electrophile:

-

Dissolve 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole (1.0 - 1.2 eq) in a minimal amount of anhydrous DMF.

-

Add the solution of the electrophile dropwise to the stirring reaction mixture.

-

-

Reaction Monitoring:

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C). The optimal temperature should be determined empirically.

-

Monitor the progress of the reaction by TLC. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product spot should be less polar than the starting phenolic substrate.

-

-

Work-up Procedure:

-

Once the reaction is complete (as judged by TLC, typically 4-16 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

-

Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final alkylated product.

-

-

Characterization:

-

Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Data Presentation: Representative Reaction Parameters

The following table summarizes expected reaction conditions and outcomes for the alkylation of various nucleophile classes with 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole. These are illustrative and may require optimization.

| Nucleophile Class | Example Substrate | Base | Solvent | Temp (°C) | Typical Time (h) | Expected Yield (%) |

| Phenol | 4-Methoxyphenol | K₂CO₃ | DMF | 70 | 6-12 | 85-95% |

| Amine | Benzylamine | K₂CO₃ / Et₃N | MeCN | 60 | 8-16 | 70-85% |

| Thiol | Thiophenol | Cs₂CO₃ | THF | 50 | 2-6 | 90-98% |

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from reaction setup to the final, purified product.

Caption: Experimental workflow for alkylation.

Trustworthiness & Self-Validation

Reaction Monitoring: The progress of the reaction should always be monitored by a reliable technique such as TLC or LC-MS. This provides real-time data on the consumption of starting materials and the formation of the product, allowing for an informed decision on when to terminate the reaction. A common pitfall is premature or overly prolonged reaction times, which can lead to incomplete conversion or byproduct formation, respectively.

Purification and Characterization: The identity and purity of the final compound must be rigorously confirmed. ¹H NMR spectroscopy should show the disappearance of the acidic proton from the nucleophile (e.g., -OH, -NH, -SH) and the appearance of a new singlet corresponding to the newly formed -CH₂- bridge, typically in the range of 4.5-5.5 ppm. Mass spectrometry will confirm the molecular weight of the desired product.

References

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

-

Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

-

Gallardo-Donaire, J., & Trapp, O. (2015). The cesium effect: a prominent example of cation-assisted C-C and C-X bond formations. Chemistry – A European Journal, 21(48), 17214-17227. [Link]

Application Note: 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole as a Versatile Fluorescent Labeling Reagent

Introduction: The Need for Precision in Fluorescent Labeling

Fluorescent labeling is a foundational technique in modern life sciences, enabling researchers to visualize, track, and quantify biomolecules with high sensitivity.[1][2][] The covalent attachment of a fluorophore to a target molecule, such as a protein or peptide, provides a luminous beacon to study molecular interactions, localization, and conformational changes in real-time.[1][4] Among the diverse classes of available fluorophores, substituted oxazole derivatives have garnered significant attention for their robust photophysical properties.[5][6][7] These heterocyclic compounds often exhibit high fluorescence quantum yields, tunable emission spectra, and a sensitivity to their local environment, making them powerful tools for developing advanced biological probes.[5][8]

This guide details the use of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole , a specialized oxazole derivative designed for the efficient and stable labeling of biomolecules. This reagent features a reactive chloromethyl group, which acts as a stable yet effective electrophile, analogous to a benzylic halide. This functional group readily and specifically reacts with nucleophilic residues on biomolecules, such as the primary amines of lysine side chains and the thiols of cysteine residues, to form stable covalent bonds.[9] The result is a permanently tagged biomolecule, ready for a wide array of downstream applications in cell biology, biochemistry, and drug development.

Core Principles and Reagent Characteristics

Photophysical Properties

The fluorescence of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole is rooted in its molecular architecture, which facilitates a Donor-π-Acceptor (D-π-A) system.[5] Upon absorption of a photon, an Intramolecular Charge Transfer (ICT) occurs, where electron density shifts from the electron-donating dimethoxyphenyl group to the electron-accepting oxazole moiety through the π-conjugated system.[5][10] This ICT state is highly sensitive to the polarity of the surrounding environment, which can be a valuable feature for probing protein conformational changes.

The key photophysical parameters for this class of oxazole dyes are summarized below.

| Property | Typical Value | Significance in Application |

| Excitation Maximum (λ_ex) | ~350 - 400 nm | Dictates the required light source (e.g., UV or violet laser) for excitation. |

| Emission Maximum (λ_em) | ~400 - 465 nm | Determines the optimal filter set for detection; typically emits in the blue-to-cyan region.[6] |

| Stokes Shift | > 50 nm | A large Stokes shift is desirable as it minimizes self-absorption and spectral overlap, leading to a clearer signal.[4][6] |

| Molar Absorptivity (ε) | High | A high value indicates efficient light absorption, contributing to the overall brightness of the labeled conjugate.[5] |

| Quantum Yield (Φ_F) | High | Represents the efficiency of converting absorbed photons into emitted fluorescence; a higher value means a brighter signal.[5] |

| Environmental Sensitivity | Moderate to High | The emission spectrum may shift (solvatochromism) based on the polarity of the fluorophore's microenvironment, which can be used to report on binding events or folding changes.[5][10] |

The Chemistry of Covalent Labeling

The utility of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole as a labeling reagent stems from its 2-(chloromethyl) group. This group is an effective alkylating agent that undergoes a nucleophilic substitution reaction (S_N2) with primary amines and thiols, two of the most common nucleophilic functional groups found in proteins and peptides.[9]

-

Amine Reactivity: The ε-amino groups of lysine residues and the N-terminal α-amino group of proteins are primary targets. The reaction requires a slightly basic pH to ensure the amine is deprotonated and thus nucleophilic.[11]

-

Thiol Reactivity: The sulfhydryl group of cysteine is a potent nucleophile and reacts readily with the chloromethyl group. This reaction is often faster and can proceed at a more neutral pH compared to amine labeling.

The resulting covalent bond is a stable secondary amine or thioether linkage, ensuring the fluorophore remains permanently attached to the target biomolecule throughout subsequent experimental manipulations and analysis.

Figure 1. Reaction mechanism for the covalent labeling of protein amine and thiol groups with 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole.

Detailed Application Protocols

Protocol 1: Fluorescent Labeling of Proteins

This protocol provides a comprehensive methodology for labeling proteins containing accessible primary amines (lysine residues) or free thiols (cysteine residues).

3.1. Materials Required

-

2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Protein of interest (≥90% purity, dissolved in a suitable buffer)

-

Labeling Buffer: 50-100 mM sodium bicarbonate or sodium borate, pH 8.0-8.5. (Note: Avoid buffers containing primary amines, such as Tris).

-

Quenching Solution (Optional): 1 M Tris-HCl or Glycine, pH ~8.0.

-

Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or appropriate ion-exchange (IEX) column.[1][12][13]

-

Storage Buffer: Phosphate-buffered saline (PBS) or other buffer suitable for the target protein.

-

UV-Vis Spectrophotometer

3.2. Experimental Procedure

-

Prepare Protein Solution:

-

Dissolve or dialyze the protein of interest into the Labeling Buffer at a concentration of 1-10 mg/mL.

-

Causality: A slightly basic pH (8.0-8.5) is critical to deprotonate the ε-amino groups of lysine, making them sufficiently nucleophilic to attack the chloromethyl group of the dye.[11]

-

-

Prepare Dye Stock Solution:

-

Immediately before use, dissolve 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole in anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

-

Causality: The chloromethyl group is susceptible to hydrolysis in aqueous solutions. Preparing the stock solution in an anhydrous organic solvent and adding it to the reaction immediately before use maximizes its reactivity.

-

-

Perform the Labeling Reaction:

-

Calculate the required volume of the dye stock solution. A 10- to 20-fold molar excess of dye over protein is a good starting point. The optimal ratio may need to be determined empirically.

-

While gently stirring or vortexing the protein solution, add the calculated amount of dye stock solution dropwise.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Causality: A molar excess of the dye drives the reaction towards completion. Protecting the reaction from light is crucial to prevent photobleaching of the fluorophore.

-

-

Stop the Reaction (Optional but Recommended):

-

To quench any unreacted dye, add the Quenching Solution to a final concentration of 50-100 mM.

-

Incubate for an additional 30 minutes at room temperature.

-

Causality: Quenching the reaction with a small amine-containing molecule like Tris or glycine ensures that all reactive dye molecules are consumed, preventing non-specific labeling during purification and storage.[11]

-

-

Purify the Labeled Protein:

-

The most critical step is to separate the fluorescently labeled protein from unreacted free dye. Failure to do so will result in high background fluorescence and inaccurate quantification.[1]

-

Method A: Size-Exclusion Chromatography (SEC):

-

Equilibrate a G-25 SEC column with your desired Storage Buffer (e.g., PBS).

-

Apply the reaction mixture to the top of the column.

-

Elute with the Storage Buffer. The labeled protein, being larger, will elute first in the void volume, while the smaller, unreacted dye molecules will be retained and elute later.[1][13]

-

Collect fractions and identify those containing the protein by monitoring absorbance at 280 nm and fluorescence.

-

-

Method B: Ion-Exchange Chromatography (IEX):

-

Figure 2. A comprehensive experimental workflow for labeling, purifying, and characterizing proteins using 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole.

Characterization and Validation

A protocol is only trustworthy if its output can be validated. After purification, it is essential to characterize the conjugate.

Determining the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each protein molecule. It can be calculated from the absorbance spectra of the purified conjugate.

-

Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the oxazole dye (A_max).

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

-

Correction Factor (CF) = A₂₈₀ of free dye / A_max of free dye

-

Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_prot

-

where ε_prot is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Calculate the DOL:

-

DOL = A_max / (ε_dye × Protein Concentration)

-

where ε_dye is the molar extinction coefficient of the dye at its λ_max.

-

-

A DOL between 1.0 and 3.0 is often ideal for most applications, providing a strong signal without significantly altering protein function.

Confirming Biological Activity

It is critical to verify that the labeling process has not compromised the biological function of the protein. Always perform a relevant functional assay (e.g., enzyme activity assay, binding assay) on the labeled protein and compare its activity to an unlabeled control.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low DOL / No Labeling | - Inactive (hydrolyzed) dye.- Incorrect buffer pH (too acidic).- Presence of amine-containing reagents in buffer (e.g., Tris).- Inaccessible labeling sites on the protein. | - Prepare fresh dye stock solution immediately before use.- Ensure Labeling Buffer pH is 8.0-8.5.- Use a non-interfering buffer like bicarbonate or borate.- Consider denaturing/refolding or using a different labeling chemistry. |

| Protein Precipitation | - High concentration of organic solvent from dye stock.- Protein is unstable at the labeling pH. | - Add the dye stock solution slowly while vortexing.- Do not exceed 10% (v/v) organic solvent in the final reaction mixture.- Perform labeling at a lower temperature (4°C) for a longer duration. |

| High Background Signal | - Incomplete removal of free dye. | - Repeat the purification step (SEC or dialysis).- Ensure the SEC column has sufficient bed volume to separate protein from free dye. |

Conclusion and Future Applications

2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole is a highly effective reagent for the covalent labeling of proteins, peptides, and other biomolecules. Its stable reactivity profile, combined with the favorable photophysical properties of the oxazole core, makes it a valuable tool for a multitude of research applications. Properly labeled conjugates can be used in:

-

Fluorescence Microscopy: To visualize the subcellular localization of proteins.[5]

-

Flow Cytometry: To identify and sort cells based on the presence of a labeled surface protein.

-

Fluorescence Resonance Energy Transfer (FRET): To study protein-protein interactions or conformational changes.[1][4]

-

In Vitro Binding Assays: To quantify molecular interactions with high sensitivity.

By following the detailed protocols and validation steps outlined in this guide, researchers can confidently generate high-quality fluorescently labeled biomolecules to advance their scientific investigations.

References

- Benchchem. (2025).

- Benchchem. (2025). The Rise of Oxazole-Based Fluorophores: A Technical Guide to Their Photophysical Properties.

- ResearchGate. (2013). Oxazoles Dyes With Potential For Bioprobes: A Two-Photon Absorption Study.

- PMC, NIH.

- PubMed. (2025).

- PubMed. Peptide chloromethyl ketones as labeling reagents.

- ACS Publications. (2009).

- Benchchem. (2025). Application Notes and Protocols for Labeling Biomolecules with 2-(Aminomethyl)

- Biology LibreTexts. (2021). 15.

- bioRxiv. (2025).

- Frontiers. (2018).

- RSC Publishing. Synthesis, photophysical and biological properties of a new oxazolone fluorescent probe for bioimaging: an experimental and theoretical study.

- Bioclone.

- Creative Biolabs.

- NIH Public Access. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles.

- PMC, NIH.

- Thermo Fisher Scientific. Different Ways to Add Fluorescent Labels.

- Biotechnology Research and Innovation Journal.

- ResearchGate. (2015). Influence of the oxazole ring connection on the fluorescence of oxazoyl-triphenylamine biphotonic DNA probes.

- Liberty University. Analysis of An Amino Acid Labeled Fluorescent Dye.

- Aapptec Peptides. Fluorescent Labeling Reagents.

- IOCB Prague. (2025). New fluorescent labeling method offers high precision and exceptional stability in living cells.

- Wiley Online Library. (2020). Fluorescent Amino Acid Initiated de novo Cyclic Peptides for the Label‐Free Assessment of Cell Permeability.

- ChemScene. 2-(Chloromethyl)-5-(4-chlorophenyl)oxazole.

- International Journal of Pharmaceutical Sciences Review and Research. (2014).

- ResearchGate. 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.

- PMC, NIH. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs).

- BOC Sciences. (2025). Fluorescent Probes for Amino Acid Detection in Biological Research.

- Biomed J Sci & Tech Res. (2022). One Pot Synthesis of Uguenenazole, a 2,5-Diaryl-1,3-Oxazole Isolated from the Roots of Vepris ugenensis (Rutaceae).

- PMC, NIH.

- MDPI. (2023). Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana.

- International Journal of Chemical and Physical Sciences. Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides.

- Biomol Blog. (2018). Classic Fluorescent Labeling Dyes.

- Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- PMC, NIH. Rapid labelling of amino neurotransmitters with a fluorescent thiol in the presence of o-phthalaldehyde.

- Drug Target Review. (2026). New fluorescent technology tracks drug responses in cells.

- Analyst (RSC Publishing). Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores.

- Vector Laboratories.

- MDPI. (2023). Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond.

- MedChemExpress.

- PMC, NIH. Thiol Reactive Probes and Chemosensors.

Sources

- 1. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioclone.net [bioclone.net]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. biori.periodikos.com.br [biori.periodikos.com.br]

- 9. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Comprehensive Study on the Photophysical Properties and Solvatochromic Behavior of Fluorescent Oxazole for Deep Blue OLED Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. biorxiv.org [biorxiv.org]

Application Note & Protocol: A Guide to the Nucleophilic Coupling of 2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole with Amines

Introduction: The Strategic Importance of 2-(Aminomethyl)-5-aryloxazoles

The 5-aryloxazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The ability to introduce functionalized side chains, particularly at the 2-position, is crucial for developing new chemical entities and exploring structure-activity relationships (SAR). The 2-(chloromethyl) group on the oxazole ring serves as a highly effective electrophilic handle, analogous to a benzylic halide, enabling the construction of 2-(aminomethyl) derivatives through nucleophilic substitution.[1][2] These derivatives are of significant interest in drug discovery programs targeting a range of therapeutic areas.[3]

This technical guide provides a comprehensive overview of the reaction conditions for the coupling of 2-(chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole with various primary and secondary amines. We will delve into the underlying mechanistic principles, provide a detailed experimental protocol, and offer insights into optimizing this crucial synthetic transformation.

Mechanistic Rationale: An SN2 Pathway

The coupling reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[2] The amine, acting as the nucleophile, performs a backside attack on the electrophilic methylene carbon, displacing the chloride leaving group in a single, concerted step.

Key Mechanistic Features:

-

Electrophile Activation: The chloromethyl group at the C2 position of the oxazole is activated towards nucleophilic attack. Its reactivity is comparable to that of a benzylic chloride due to the electron-withdrawing nature and π-system of the heterocyclic ring.[1]

-

Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the carbon atom bearing the chlorine.

-

Transition State: A five-coordinate transition state is formed where the N-C bond is partially formed and the C-Cl bond is partially broken.

-

Leaving Group Departure: The chloride ion is expelled, and the new C-N bond is fully formed.

-

Proton Transfer: The resulting ammonium salt is deprotonated by a base present in the reaction mixture to yield the neutral amine product and a salt byproduct.

Figure 1: SN2 reaction mechanism for amine coupling.

Critical Reaction Parameters

The success and efficiency of the coupling reaction are governed by several interconnected parameters. Understanding their interplay is key to achieving high yields and purity.

Choice of Solvent

The solvent plays a pivotal role in an SN2 reaction by solvating both the reactants and the transition state.

-

Recommended (Polar Aprotic): Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are highly recommended. These solvents are polar enough to dissolve the reactants but do not have acidic protons. They solvate the cation of the base but leave the nucleophile relatively "bare" and highly reactive.[4][5] This significantly accelerates the rate of SN2 reactions.[5]

-

To Avoid (Polar Protic): Solvents such as methanol, ethanol, and water should generally be avoided. Their acidic protons can form strong hydrogen bonds with the amine nucleophile, creating a solvent cage that stabilizes it and increases the energy required for it to attack the electrophile, thus slowing the reaction rate.[4][6]

The Role of the Base

A base is essential to neutralize the hydrochloric acid (HCl) that is cogenerated as the reaction proceeds. Without a base, the amine nucleophile would be protonated, forming an unreactive ammonium salt and halting the reaction.

-

Ideal Bases: Inorganic carbonate bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices. They are sufficiently basic to scavenge the acid but are non-nucleophilic, meaning they will not compete with the amine in attacking the chloromethyl substrate. Tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also commonly used for the same reasons.[7]

-

Stoichiometry: At least one equivalent of base is required per equivalent of amine. Often, a slight excess (1.5-2.0 equivalents) is used to ensure the complete neutralization of the acid as it forms.

Reaction Temperature

The reaction is typically performed at elevated temperatures to ensure a reasonable reaction rate. A starting point of 60-80 °C is common. For less reactive amines or to accelerate sluggish reactions, temperatures can be increased to 100 °C or higher, solvent permitting. Reaction progress should always be monitored (e.g., by TLC or LC-MS) to determine the optimal time and temperature and to avoid potential decomposition.

Summary of Recommended Reaction Conditions

The following table summarizes generalized conditions for the coupling of 2-(chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole with various classes of amines, based on established protocols for analogous 2-(halomethyl)oxazoles.[1]

| Entry | Amine Nucleophile | Base (eq.) | Recommended Solvent | Temp (°C) | Typical Time (h) | Expected Yield |

| 1 | Primary Aliphatic | K₂CO₃ (2.0) | DMF or Acetonitrile | 70-80 | 4-12 | Good-Excellent |

| 2 | Secondary Aliphatic | K₂CO₃ (2.0) | DMF or Acetonitrile | 70-80 | 4-12 | Excellent |

| 3 | Aniline (less basic) | Cs₂CO₃ (2.0) | DMF or DMSO | 90-110 | 12-24 | Moderate-Good |

| 4 | Heterocyclic Amines | Et₃N (1.5) | Acetonitrile | Reflux | 6-18 | Good-Excellent |

Detailed Experimental Protocol: Synthesis of 2-((Morpholino)methyl)-5-(2,5-dimethoxyphenyl)oxazole

This protocol provides a representative, step-by-step procedure for the coupling reaction with morpholine, a common secondary amine.

Materials and Equipment

-

2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole (1.0 eq.)

-

Morpholine (1.2 eq.)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Water (deionized)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask with stir bar

-

Condenser and heating mantle

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Silica gel for column chromatography

Reaction Workflow

Figure 2: Experimental workflow for the coupling reaction.

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-(chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

-

Solvent and Reagent Addition: Add anhydrous DMF (to make a ~0.2 M solution with respect to the starting material). Begin stirring the suspension. Add morpholine (1.2 eq.) to the mixture via syringe.

-

Heating: Attach a condenser to the flask and place it in a pre-heated heating mantle or oil bath set to 80 °C.

-

Reaction Monitoring: Stir the reaction vigorously at 80 °C. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The product should be a new, more polar spot. The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a separatory funnel containing water.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers twice with water and once with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a gradient elution of hexanes and ethyl acetate to afford the pure product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Low or No Reaction | 1. Insufficient temperature. 2. Inactive amine (protonated). 3. Poor quality solvent/reagents. | 1. Increase temperature to 100 °C. 2. Ensure at least 2 eq. of anhydrous base is used. 3. Use fresh, anhydrous solvent and reagents. |

| Multiple Products | 1. Dialkylation of a primary amine. 2. Side reactions due to excessive heat/time. | 1. Use a larger excess of the primary amine (3-5 eq.) to favor mono-alkylation. 2. Monitor reaction closely and stop once starting material is consumed. |

| Difficulty in Purification | Residual DMF in the final product. | Ensure thorough washing with water and brine during the work-up phase. If necessary, high-vacuum drying can help remove trace DMF. |

Conclusion

The coupling of 2-(chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole with amines is a robust and reliable transformation that provides facile access to a diverse range of 2-(aminomethyl)-5-aryloxazoles. The reaction proceeds efficiently via an SN2 mechanism. Success hinges on the rational selection of a polar aprotic solvent, a non-nucleophilic base, and appropriate thermal conditions. The protocol outlined herein serves as a validated starting point for researchers, enabling the synthesis of novel oxazole derivatives for applications in medicinal chemistry and materials science.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

-

Hegedüs, C., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(19), 18036–18045. Available from: [Link]

-

Kashif, M., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. Available from: [Link]

-

Quora. (2018). What is the effect of solvent on SN2? Retrieved from [Link]

-

Biswas, T. (2022, January 16). Oxazole Synthesis by four Name Reactions. YouTube. Retrieved from [Link]

-

Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3457-3486. Available from: [Link]

-

ResearchGate. (n.d.). Analysis of solvent effect on SN2 reactions by different theoretical models. Retrieved from [Link]

-

Boykin, D. W., et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Heterocyclic Communications, 12(3-4), 163-168. Available from: [Link]

-

Van der Lubbe, S. C., et al. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 86(17), 11334–11343. Available from: [Link]

-

Chemistry LibreTexts. (2014). 8.2: Factors That Affect SN2 Reactions. Retrieved from [Link]

-